N1-(3-(dimethylamino)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Overview
Description
N1-(3-(dimethylamino)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound that features a combination of several functional groups, including dimethylamino, thiophene, sulfonyl, and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(dimethylamino)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, which can be synthesized through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine. The thiophene sulfonyl group is introduced via sulfonation of thiophene, followed by coupling with the tetrahydroquinoline derivative. The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride and the dimethylamino propylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(dimethylamino)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound’s potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest for drug development.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes
Mechanism of Action
The mechanism of action of N1-(3-(dimethylamino)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, the thiophene sulfonyl group can interact with enzyme active sites, inhibiting their function. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene sulfoxide and thiophene sulfone share the thiophene core but differ in their oxidation states.
Tetrahydroquinoline derivatives: These compounds have similar core structures but may vary in their substituents, affecting their biological activity.
Oxalamide derivatives: Compounds with different substituents on the oxalamide linkage can exhibit varying properties.
Uniqueness
N1-(3-(dimethylamino)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility, while the thiophene sulfonyl group provides potential for specific interactions with biological targets .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S2/c1-23(2)11-5-10-21-19(25)20(26)22-16-9-8-15-6-3-12-24(17(15)14-16)30(27,28)18-7-4-13-29-18/h4,7-9,13-14H,3,5-6,10-12H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHMOFWZMNRANQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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